molecular formula C8H10N2O4S B8787258 N-(2-methyl-3-nitrophenyl)methanesulfonamide

N-(2-methyl-3-nitrophenyl)methanesulfonamide

Cat. No. B8787258
M. Wt: 230.24 g/mol
InChI Key: OHZBGISMJMXTFS-UHFFFAOYSA-N
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Patent
US06583180B2

Procedure details

2-Methyl-3-nitroaniline (10.0 g, 65.7 mmoles, purchased from Aldrich) in pyridine (70 mL) was treated with methanesulfonyl chloride (5.09 mL, 65.7 mmoles) at 0° C. The reaction mixture was allowed warmed to room temperature and stirred for 2 hours. The reaction mixture was concentrated under reduced pressure and the crude products were diluted with diethyl ether (700 mL). The mixture was washed with 1N HCl (250 mL), water (250 mL) and brine (250 mL). The organic layer was dried (Na2SO4), filtered, and concentrated under reduced pressure to provide the title compound which was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.09 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:12][S:13](Cl)(=[O:15])=[O:14]>N1C=CC=CC=1>[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][S:13]([CH3:12])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1[N+](=O)[O-]
Name
Quantity
5.09 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the crude products were diluted with diethyl ether (700 mL)
WASH
Type
WASH
Details
The mixture was washed with 1N HCl (250 mL), water (250 mL) and brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.